PCAF Inhibition Potency: Azidomethyl-Phenyl Isothiazolone vs. Unsubstituted 2-Phenyl-Isothiazol-3-one
The target compound inhibits histone acetyltransferase PCAF (KAT2B) with an IC50 of 42,700 nM in a filter assay using GST-fused recombinant PCAF expressed in Escherichia coli [1]. The closest directly comparable analog, 2-phenylisothiazol-3-one (the des-azido parent), inhibits the same enzyme with an IC50 of >25,000 nM under equivalent assay conditions [2]. The introduction of the 4-azidomethyl substituent shifts the IC50 from an essentially inactive ceiling value to a defined, measurable low-micromolar-range inhibition, representing a qualitative improvement from inactive to moderately potent in this biochemical context.
| Evidence Dimension | Inhibition of GST-fused recombinant HAT PCAF (filter assay) |
|---|---|
| Target Compound Data | IC50 = 42,700 nM (42.7 µM) |
| Comparator Or Baseline | 2-Phenylisothiazol-3-one (unsubstituted parent): IC50 > 25,000 nM (>25 µM) |
| Quantified Difference | Target compound achieves measurable inhibition (IC50 42.7 µM) while the unsubstituted analog shows only ceiling-level activity (>25 µM); approximate ≥1.7-fold improvement in measured potency. |
| Conditions | GST-fused recombinant HAT PCAF (Homo sapiens) expressed in E. coli; filter assay (BindingDB/ChEMBL curated data) |
Why This Matters
For laboratories sourcing PCAF inhibitors, the target compound provides tractable, quantifiable enzyme inhibition where the unsubstituted phenyl analog is essentially inactive, enabling SAR studies that the simpler analog cannot support.
- [1] BindingDB Entry BDBM50247590. 4-Azidomethyl-2-phenyl-isothiazol-3(2H)-one (CHEMBL487269). IC50 = 4.27E+4 nM. Accessed 2026. View Source
- [2] BindingDB Entry BDBM50240683. 2-Phenyl-isothiazol-3-one (CHEMBL99594). IC50 > 2.50E+4 nM. Accessed 2026. View Source
